2-Bromo-1,1-diethoxypropane

Beschreibung

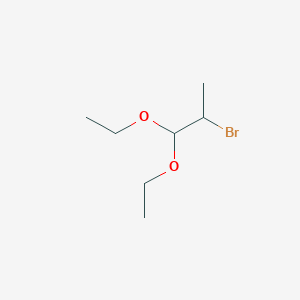

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIUAFXWZKCJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955581 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-55-3 | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Bromo-1,1-diethoxypropane" properties and characteristics

An In-depth Technical Guide to 2-Bromo-1,1-diethoxypropane: Properties, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as β-Bromopropionaldehyde diethyl acetal, is a versatile bifunctional molecule of significant interest in modern organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and a protected aldehyde in the form of a diethyl acetal, makes it a valuable precursor for the synthesis of a wide array of more complex organic compounds, including aldehydes, ketones, and various heterocyclic systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

This compound is typically a colorless to pale yellow liquid.[2] The presence of the two ethoxy groups increases its solubility in common organic solvents.[2] A summary of its key identifiers and physical properties is presented below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 3400-55-3 | [2][3] |

| Molecular Formula | C₇H₁₅BrO₂ | [1][2][4] |

| Molecular Weight | 211.10 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 69 °C @ 2 Torr | [4] |

| Density | 1.236 g/cm³ | [4] |

| Refractive Index | 1.446 | [4] |

| Flash Point | 70.4 °C | [4] |

| SMILES | CCOC(C(C)Br)OCC | [1][3] |

| InChI Key | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [1][3] |

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. Key spectral data are available from various sources.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[3]

-

Infrared (IR) Spectroscopy : IR spectra, typically acquired on neat samples, reveal characteristic vibrational frequencies for the C-O (ether) and C-Br bonds.[3]

-

Mass Spectrometry (MS) : Mass spectral data is crucial for confirming the molecular weight and fragmentation patterns of the molecule.[6]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the electrophilic bromination of its precursor, 1,1-diethoxypropane (propionaldehyde diethyl acetal).[1] This precursor is chosen for its commercial availability and the reactivity of the α-carbon position.[1] The reaction involves the substitution of a hydrogen atom on the carbon adjacent to the acetal group with a bromine atom.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a generalized procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1,1-Diethoxypropane (Propionaldehyde diethyl acetal)

-

Elemental Bromine (Br₂)

-

Inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-diethoxypropane in an equal volume of the inert solvent. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add a stoichiometric equivalent of elemental bromine, dissolved in a small amount of the same solvent, via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to minimize side reactions.[1] The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Quenching: Once the addition is complete, allow the mixture to stir for an additional hour at room temperature. Quench the reaction by slowly adding a 5% sodium bicarbonate solution to neutralize the HBr byproduct until effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[4]

Causality: The use of low temperatures is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts. The acetal group is stable under these neutral to slightly acidic conditions, effectively protecting the aldehyde functionality during the bromination of the alpha-carbon.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its dual reactivity: the bromine atom serves as a good leaving group in substitution and elimination reactions, while the acetal can be hydrolyzed to reveal the aldehyde.

Nucleophilic Substitution vs. Elimination

The reaction of this compound with nucleophiles/bases can proceed via competing SN1/E1 or SN2/E2 pathways. However, the structure of the molecule introduces specific biases.

-

Steric Hindrance: The carbon atom bearing the bromine is secondary and is flanked by the sterically bulky diethoxy group. This steric hindrance significantly disfavors the backside attack required for an SN2 mechanism.[1]

-

Carbocation Stability: The departure of the bromide ion leads to the formation of a secondary carbocation. This carbocation is stabilized by the adjacent oxygen atoms of the acetal group through resonance (lone pair donation), which strongly favors a unimolecular (SN1/E1) pathway.[1][7]

Under basic conditions, such as treatment with potassium tert-butoxide, the E2 elimination pathway is favored, leading to the formation of α,β-unsaturated aldehyde derivatives after deprotection.[1]

Sources

- 1. Buy this compound | 3400-55-3 [smolecule.com]

- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound (3400-55-3) for sale [vulcanchem.com]

- 6. 3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

"2-Bromo-1,1-diethoxypropane" CAS number 3400-55-3

An In-Depth Technical Guide to 2-Bromo-1,1-diethoxypropane (CAS: 3400-55-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a valuable precursor, effectively acting as a protected equivalent of a bromoacetone enolate. This guide will delve into its physicochemical properties, synthesis protocols, core reactivity, synthetic applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Characteristics and Identification

This compound, also known as 2-bromopropionaldehyde diethyl acetal, is an organic compound featuring a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.[1][2] This unique structure, combining a reactive electrophilic center (C-Br bond) with a protected aldehyde functionality (the diethyl acetal), is the foundation of its synthetic utility. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 3400-55-3 | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₇H₁₅BrO₂ | [2][3][4][5] |

| Molecular Weight | 211.10 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 70-72 °C @ 15 Torr; 69 °C @ 2 Torr | [3][4] |

| Density | 1.236 g/cm³ | [4] |

| Refractive Index | 1.446 | [4] |

| Synonyms | 1,1-Diethoxy-2-bromopropane, 2-Bromopropionaldehyde diethyl acetal | [2][3][4] |

| InChI | InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | [2][3][5] |

| InChIKey | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [2][3][5] |

| Canonical SMILES | CCOC(C(C)Br)OCC | [5] |

Synthesis: The Direct Bromination Approach

The most common and direct route to this compound is the α-bromination of its parent acetal, 1,1-diethoxypropane (propionaldehyde diethyl acetal, CAS 4744-08-5).[1] This method is favored for its straightforward execution and good yields under controlled conditions.

Mechanism of Synthesis

The reaction proceeds via an electrophilic substitution mechanism. Elemental bromine (Br₂) acts as the electrophile, attacking the α-carbon of the acetal.[1] The choice of solvent is critical for selectivity; non-polar solvents like dichloromethane or hexane are preferred as they stabilize the reaction intermediates effectively and minimize side reactions.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via direct bromination of 1,1-diethoxypropane.

Materials:

-

1,1-Diethoxypropane (1.0 mol, 132.2 g)

-

Elemental Bromine (1.0 mol, 159.8 g, ~51.2 mL)

-

Dichloromethane (DCM), anhydrous (500 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,1-diethoxypropane in 250 mL of anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Bromine Addition: Dissolve bromine in 250 mL of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred acetal solution over 2-3 hours, ensuring the reaction temperature is maintained between 0-5 °C. The disappearance of the red bromine color indicates its consumption.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing 300 mL of cold water.

-

Quenching: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize HBr), saturated Na₂S₂O₃ solution (to remove unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (e.g., 70-72 °C at 15 Torr) to yield pure this compound as a colorless to pale yellow oil.

Core Reactivity: A Bifunctional Intermediate

The synthetic power of this compound stems from its two distinct reactive sites, allowing it to participate in both nucleophilic substitution and base-induced elimination reactions. The choice of reaction conditions dictates the outcome.

Caption: Competing reactivity pathways of this compound.

A. Nucleophilic Substitution Reactions

The bromine atom at the C2 position is a good leaving group, making this carbon atom susceptible to attack by a wide range of nucleophiles.[1][6] This pathway is instrumental for forming new carbon-carbon or carbon-heteroatom bonds.

-

Causality: This reaction allows the molecule to function as a synthetic equivalent of the 2-oxopropyl cation or, more commonly, an acetone enolate synthon. After the substitution reaction, the acetal can be hydrolyzed under mild acidic conditions to unmask the ketone functionality.

-

Common Nucleophiles: Grignard reagents, organolithium compounds, organocuprates, enolates, amines, and thiols.

B. Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination reaction.[1] The base abstracts a proton from the C1 carbon, leading to the concurrent expulsion of the bromide ion and the formation of a double bond.

-

Causality: This pathway is highly valuable for the synthesis of α,β-unsaturated aldehyde precursors. The resulting 1,1-diethoxyprop-1-ene is an enol ether acetal, which upon acidic hydrolysis, yields propenal derivatives.[1] The acetal group's stability prevents premature reactions at the aldehyde position during the base-mediated elimination step.[1]

-

Common Bases: Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).

Applications in Organic Synthesis

The dual reactivity of this compound makes it a cornerstone reagent for constructing complex molecular architectures.

Application Workflow: Synthesis of a β-Hydroxy Ketone

This example demonstrates the use of the reagent as an acetone enolate equivalent, followed by deprotection and subsequent reaction.

Caption: Multi-step synthesis using this compound.

Protocol: Grignard Reaction and Deprotection

Objective: To synthesize a β-hydroxy ketone using this compound as a masked acetone building block.

Procedure:

-

Grignard Formation: Prepare the Grignard reagent by reacting this compound (1.1 equiv) with magnesium turnings (1.2 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C and add a solution of the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Reaction and Quenching: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Deprotection and Workup: Wash the combined organic layers with 1M HCl solution. This step simultaneously neutralizes any remaining base and hydrolyzes the acetal to the ketone. Continue washing with water and then brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column chromatography.

Self-Validating Protocols: Spectroscopic Analysis

Confirmation of the identity and purity of this compound is essential. The following spectral data serve as a benchmark for validation.

-

¹H NMR: The proton NMR spectrum is the most informative. Key expected signals include:

-

A triplet corresponding to the methyl protons of the two ethoxy groups (-OCH₂CH₃ ).

-

A quartet for the methylene protons of the ethoxy groups (-OCH₂ CH₃).

-

A doublet for the methyl protons at C3 (-CH(Br)CH₃ ).

-

A multiplet (quartet or quintet) for the proton at the chiral center (CH (Br)CH₃).

-

A doublet for the proton at the acetal carbon (CH (OEt)₂).

-

-

¹³C NMR: The carbon spectrum should show distinct signals for each of the unique carbon atoms in the molecule, including the acetal carbon, the carbon bearing the bromine, and the carbons of the ethoxy and methyl groups.

-

IR Spectroscopy: The infrared spectrum should display strong C-O stretching vibrations characteristic of ethers and acetals (typically in the 1150-1050 cm⁻¹ region). A crucial validation point is the absence of a strong C=O stretching band around 1715 cm⁻¹, confirming the integrity of the acetal protecting group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns include the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol molecule.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | H315 | Skin Irritation (Category 2) |

| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) |

| May cause respiratory irritation | H335 | STOT SE (Category 3) |

Source: Aggregated GHS information from ECHA C&L Inventory.[4][5]

Handling Protocols:

-

Always handle this compound inside a certified chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2][7]

-

Ground and bond containers when transferring material to prevent static discharge.[7][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

-

Keep away from sources of ignition, heat, sparks, and open flames.[7][9]

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal:

-

Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.

Conclusion

This compound (CAS 3400-55-3) is a highly effective and versatile reagent in organic synthesis. Its value lies in the orthogonal reactivity of its bromide leaving group and its acid-labile acetal protecting group. This bifunctionality enables chemists to employ it as a robust acetone enolate equivalent for C-C bond formation or as a precursor to α,β-unsaturated systems via elimination. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and successful application in the development of complex molecules and novel chemical entities.

References

-

This compound - CAS Common Chemistry. Available at: [Link]

-

This compound | C7H15BrO2 | CID 103001 - PubChem. Available at: [Link]

-

Acetaldehyde, bromo-, diethyl acetal - Organic Syntheses Procedure. Available at: [Link]

-

SAFETY DATA SHEET - Chem Service. (2017-07-10). Available at: [Link]

-

Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap. Available at: [Link]

-

Exploring the Role of Nucleophiles in Chemical Reactions - Longdom Publishing. Available at: [Link]

Sources

- 1. Buy this compound | 3400-55-3 [smolecule.com]

- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to 2-Bromo-1,1-diethoxypropane: Synthesis, Structure, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-1,1-diethoxypropane, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic pathways, and its utility as a precursor to a variety of functionalized molecules.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as 1,1-Diethoxy-2-bromopropane and β-Bromopropionaldehyde Diethyl Acetal, is a halogenated acetal with significant potential in synthetic chemistry.[1][2] Its molecular structure and key properties are summarized below.

The core of its reactivity lies in the presence of a bromine atom on the second carbon of the propane chain and a protected aldehyde functionality in the form of a diethyl acetal.[2] This unique combination allows for selective chemical transformations, making it a valuable intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅BrO₂ | [3][4] |

| Molecular Weight | 211.10 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 3400-55-3 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 69 °C @ 2 Torr | [5] |

| Density | 1.236 g/cm³ | [5] |

| Refractive Index | 1.446 | [5] |

| SMILES | CCOC(C(C)Br)OCC | [3] |

| InChI Key | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [3] |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most common and direct route for the synthesis of this compound is the bromination of its precursor, 1,1-diethoxypropane (also known as propionaldehyde diethyl acetal).[1] This reaction is a cornerstone for accessing this valuable synthetic intermediate.

General Synthetic Protocol: Bromination of 1,1-Diethoxypropane

The bromination of 1,1-diethoxypropane proceeds via a mechanism that is sensitive to reaction conditions. The α-carbon to the acetal group is susceptible to electrophilic attack by bromine.

Diagram 2: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

While a detailed, universally applicable protocol is dependent on laboratory-specific conditions and desired scale, the following steps outline a typical procedure:

-

Reaction Setup: 1,1-diethoxypropane is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a reaction vessel equipped with a dropping funnel and a means for temperature control. The reaction is typically conducted at low temperatures to minimize side reactions.

-

Bromine Addition: A solution of elemental bromine in the same solvent is added dropwise to the solution of 1,1-diethoxypropane with vigorous stirring. The rate of addition is controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific peak assignments require experimental data, the expected spectral features can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A doublet for the methyl protons (-CH(Br)CH₃ ).- A multiplet for the methine proton (-CH (Br)CH₃).- A multiplet for the acetal proton (-CH (OEt)₂).- Multiplets for the methylene protons of the ethoxy groups (-OCH₂ CH₃).- Triplets for the methyl protons of the ethoxy groups (-OCH₂CH₃ ). |

| ¹³C NMR | - A signal for the methyl carbon (-CH(Br)C H₃).- A signal for the brominated methine carbon (-C H(Br)CH₃).- A signal for the acetal carbon (-C H(OEt)₂).- A signal for the methylene carbons of the ethoxy groups (-OC H₂CH₃).- A signal for the methyl carbons of the ethoxy groups (-OCH₂C H₃). |

| IR | - C-H stretching vibrations for sp³ hybridized carbons.- C-O stretching vibrations characteristic of the acetal group.- C-Br stretching vibration. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.[6][7]- Fragmentation patterns involving the loss of a bromine radical, ethoxy groups, and other small fragments. |

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its dual functionality. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the acetal group acts as a protected aldehyde.

Nucleophilic Substitution Reactions

The carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Precursor to Aldehydes and Ketones

Following a nucleophilic substitution reaction, the acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This two-step sequence provides a powerful method for the synthesis of α-substituted aldehydes. It serves as a valuable precursor for the synthesis of various aldehydes and ketones.[1]

Building Block for Complex Molecules

The ability to perform selective transformations at two different sites within the molecule makes this compound a valuable building block in the synthesis of more complex molecular architectures, including those of pharmaceutical interest.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Safe Handling Practices:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its utility in the construction of a wide array of organic molecules, particularly functionalized aldehydes and ketones, makes it an important tool for chemists in research and development, including those in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Chem Service. (2017, July 10). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane.

- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

-

NIST WebBook. (n.d.). Ethane, 2-bromo-1,1-diethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,1-diethoxypropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. Buy this compound | 3400-55-3 [smolecule.com]

- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.de [fishersci.de]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

Synthesis and Preparation of 2-Bromo-1,1-diethoxypropane: A Technical Guide

Introduction

2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a valuable organic compound characterized by a propane backbone with a bromine atom at the second position and two ethoxy groups forming an acetal at the first position.[1] This structure imparts a useful reactivity profile, making it a key intermediate in various organic syntheses.[2] Its applications include serving as a precursor for the synthesis of a diverse range of aldehydes and ketones.[2] The presence of the reactive bromine atom allows for nucleophilic substitution reactions, while the acetal group acts as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions.[2] This guide provides an in-depth exploration of the primary synthesis and preparation methods for this versatile reagent, tailored for researchers and professionals in drug development and organic chemistry.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and application.

| Property | Value | Reference |

| CAS Number | 3400-55-3 | [3][4] |

| Molecular Formula | C7H15BrO2 | [3][4] |

| Molecular Weight | 211.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.198 g/mL at 25 °C | |

| Boiling Point | 69 °C @ 2 Torr | [4] |

| Refractive Index (n20/D) | 1.439 | |

| Flash Point | 62.8 °C (145.0 °F) |

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the α-bromination of 1,1-diethoxypropane (propionaldehyde diethyl acetal). Variations of this method exist, primarily differing in the choice of brominating agent and reaction conditions.

Method 1: Direct Bromination of 1,1-Diethoxypropane

This is the most direct and frequently employed route for the synthesis of this compound.[2] It involves the reaction of 1,1-diethoxypropane with elemental bromine.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed α-bromination mechanism. The key steps are:

-

Enol Ether Formation: In the presence of a trace amount of acid (often HBr, which is generated in situ), the acetal can exist in equilibrium with its corresponding enol ether.

-

Electrophilic Attack: The electron-rich double bond of the enol ether attacks a bromine molecule, leading to the formation of a bromonium ion intermediate.

-

Deprotonation: A base (which can be the bromide ion or another species in the reaction mixture) abstracts a proton, leading to the formation of the α-brominated acetal and regeneration of the acid catalyst.

It is important to control the reaction conditions, such as temperature, to minimize side reactions.[2]

Experimental Protocol

The following is a representative experimental protocol for the direct bromination of 1,1-diethoxypropane.

Materials:

-

1,1-Diethoxypropane

-

Elemental Bromine (Br2)

-

Dichloromethane (CH2Cl2) or Hexane

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4) (anhydrous)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,1-diethoxypropane in a suitable solvent like dichloromethane or hexane.[2]

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add elemental bromine dropwise from the dropping funnel to the stirred solution. The disappearance of the bromine's yellow-brown color indicates its consumption.[2]

-

After the addition is complete, allow the reaction mixture to stir for a specified period while monitoring the progress.

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Visualization of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound via acetalization.

Safety Considerations

This compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3][4] Hazard Statements:

-

H302: Harmful if swallowed [3]* H315: Causes skin irritation [3]* H319: Causes serious eye irritation [3]* H335: May cause respiratory irritation [3] Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [6][7]* Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. [6][7]* Avoid contact with skin and eyes. [7]* In case of contact, immediately flush the affected area with plenty of water. [8]* Store in a cool, dry, and well-ventilated area away from incompatible materials. [7][8]

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate in organic chemistry. The direct bromination of 1,1-diethoxypropane is a straightforward and efficient method, while the acetalization of bromoacetaldehyde offers an alternative route. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Adherence to proper experimental protocols and safety precautions is paramount for the successful and safe synthesis of this compound. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this important chemical.

References

Sources

- 1. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3400-55-3 [smolecule.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1,1-diethoxypropane

Introduction

2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional molecule with the chemical formula C7H15BrO2.[1][2][3] Its structure, featuring a reactive bromine atom and a protected aldehyde in the form of a diethyl acetal, makes it a valuable intermediate in a multitude of organic syntheses. This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for researchers, chemists, and professionals in the field of drug development and chemical manufacturing. Understanding these core properties is paramount for its effective use in synthetic strategies and for ensuring its safe handling and storage.

Physicochemical Properties

| Property | Value |

| CAS Number | 3400-55-3 |

| Molecular Formula | C7H15BrO2 |

| Molecular Weight | 211.10 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 69 °C @ 2 Torr[2] |

| Density | 1.236 g/cm³[2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar diether functionality and a nonpolar hydrocarbon backbone. This dual character allows for miscibility with a range of common organic solvents.

| Solvent | Solubility |

| Chloroform | Good solubility |

| Methanol | Good solubility[4] |

| Dichloromethane | Good solubility[4] |

| Hexane | Good solubility |

| Water | Insoluble[5] |

The ethoxy groups can act as hydrogen bond acceptors, contributing to its solubility in polar aprotic solvents. However, the overall nonpolar character imparted by the propane backbone and the bromine atom limits its solubility in water.

Chemical Stability and Reactivity

While stable under normal storage conditions, this compound exhibits distinct reactivity under specific chemical environments.[5][6]

Hydrolytic Stability: The Impact of pH

The acetal group in this compound is susceptible to hydrolysis under acidic conditions, regenerating the parent 2-bromopropionaldehyde. This reaction is reversible and can be driven to completion by using an excess of water.[4] The mechanism proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to a hemiacetal, which then loses the second molecule of ethanol to yield the aldehyde.

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Conversely, the compound is relatively stable under neutral and basic conditions, where the acetal linkage remains intact.

Behavior in Basic Media: Dehydrohalogenation

In the presence of a strong base, this compound undergoes dehydrohalogenation via an E2 elimination mechanism to yield α,β-unsaturated aldehydes.[4] This reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, with the concurrent departure of the bromide ion.

Caption: E2 Elimination Pathway.

Nucleophilic Substitution

The carbon-bromine bond is susceptible to nucleophilic attack. Due to the steric hindrance around the secondary carbon, SN1-type reactions, proceeding through a carbocation intermediate, are generally favored over SN2 reactions.[4] This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the propane chain.

Thermal and Photochemical Stability

This compound is stable under normal temperatures and pressures.[5] However, it is sensitive to light and should be stored in amber-colored containers to prevent photochemical degradation.[7] Exposure to high temperatures can lead to decomposition, producing hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and moisture.[5] Contact with strong acids will catalyze hydrolysis of the acetal, while moisture can also lead to slow hydrolysis.

Handling and Storage Protocols

To maintain the integrity and ensure the safe use of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[5] Refrigeration at approximately 4°C is advised for long-term storage.[5]

-

Containers: Use tightly sealed, light-resistant containers (e.g., amber glass bottles).[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid contact with skin and eyes.[5]

-

Inert Atmosphere: For applications sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Application in Organic Synthesis: A Methodological Workflow

A common application of this compound is its use as a precursor for the synthesis of α,β-unsaturated aldehydes, which are valuable building blocks in organic chemistry.

Representative Protocol: Synthesis of an α,β-Unsaturated Aldehyde

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) portion-wise or as a solution in the same solvent via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Caption: Experimental Workflow for Synthesis.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined solubility and stability profile. Its good solubility in a range of organic solvents makes it amenable to various reaction conditions. While stable under neutral and anhydrous conditions, its reactivity towards acids, bases, and nucleophiles provides a rich platform for synthetic transformations. A thorough understanding of its stability, particularly its sensitivity to acid-catalyzed hydrolysis and base-induced elimination, is crucial for its successful application in the synthesis of complex molecules. Adherence to proper handling and storage protocols will ensure its integrity and promote a safe laboratory environment.

References

- Smolecule. (2023, August 15). Buy this compound | 3400-55-3.

- CymitQuimica. CAS 3400-55-3: this compound.

- ChemicalBook. 2-Bromo-1,1-diethoxyethane(2032-35-1).

- Chem Service. (2017, July 10). SAFETY DATA SHEET.

- Fisher Scientific. (2010, November 9). SAFETY DATA SHEET.

- ECHEMI. This compound 3400-55-3.

- PubChem. This compound.

Sources

- 1. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3400-55-3 [smolecule.com]

- 5. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Bromo-1,1-diethoxypropane: A Technical Guide

Introduction

2-Bromo-1,1-diethoxypropane (CAS No: 3400-55-3) is a halogenated acetal that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure, featuring a stereocenter at the second carbon, two ethoxy groups, and a bromine atom, gives rise to a distinct spectroscopic fingerprint.[3] This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview

The fundamental step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a propane backbone with two ethoxy groups on the first carbon, forming an acetal, and a bromine atom on the second carbon.

Molecular Formula: C₇H₁₅BrO₂[3]

Molecular Weight: 211.10 g/mol [3]

Synonyms: 2-Bromopropionaldehyde diethyl acetal[2]

The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a set of chemically non-equivalent protons. The chemical shift of each signal is influenced by the electronegativity of neighboring atoms (oxygen and bromine) and the overall electronic environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) |

| Hc (CH₃-C2) | ~1.7 | Doublet | 3H | ~7 Hz |

| Ha (-O-CH₂-CH₃) | ~1.2 | Triplet | 6H | ~7 Hz |

| Hb (-O-CH₂-CH₃) | ~3.6 | Quartet | 4H | ~7 Hz |

| Hd (CH-Br) | ~4.2 | Quartet | 1H | ~7 Hz |

| He (CH-O₂) | ~4.8 | Doublet | 1H | ~7 Hz |

Causality Behind Peak Assignments:

-

Hc (Methyl group on C2): This methyl group is adjacent to the chiral center (C2) bearing the bromine atom. Its signal is expected to be a doublet due to coupling with the single proton on C2 (Hd).

-

Ha and Hb (Ethoxy groups): The two ethoxy groups are diastereotopic due to the adjacent chiral center. However, in many cases, they may appear equivalent, leading to a single triplet for the methyl protons (Ha) and a single quartet for the methylene protons (Hb). The quartet arises from coupling with the three protons of the adjacent methyl group. The methylene protons (Hb) are shifted downfield due to the proximity of the electronegative oxygen atom.

-

Hd (Methine proton on C2): This proton is attached to the carbon bearing the bromine atom. The electronegativity of bromine will shift this signal downfield. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (Hc).

-

He (Acetal proton on C1): This proton is on the carbon bonded to two oxygen atoms, resulting in a significant downfield shift. It will appear as a doublet due to coupling with the proton on C2 (Hd).

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, corresponding to the five chemically non-equivalent sets of carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 (CH₃-C2) | ~20-25 |

| C5 & C7 (-O-CH₂-CH₃) | ~15 |

| C4 & C6 (-O-CH₂-CH₃) | ~60-65 |

| C2 (CH-Br) | ~50-55 |

| C1 (CH-O₂) | ~100-105 |

Rationale for Chemical Shifts:

-

C3 and C5/C7 (Methyl carbons): These are in the typical aliphatic region.

-

C4/C6 (Methylene carbons of ethoxy groups): These carbons are bonded to oxygen, which deshields them, causing a downfield shift.

-

C2 (Carbon with bromine): The carbon atom directly attached to the bromine atom is shifted downfield.

-

C1 (Acetal carbon): The carbon atom bonded to two oxygen atoms experiences significant deshielding and appears furthest downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a neat liquid, will be dominated by absorptions corresponding to C-H, C-O, and C-Br bonds.[3]

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470-1430 | C-H bend | CH₂ |

| 1380-1370 | C-H bend | CH₃ |

| 1150-1050 | C-O stretch | Acetal (C-O-C) |

| 650-550 | C-Br stretch | Alkyl halide |

The most characteristic feature of the IR spectrum is the strong C-O stretching absorption of the acetal group. The C-Br stretch is typically weaker and found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Molecular Ion Peak:

The molecular ion peak ([M]⁺) for this compound is expected to be observed as a pair of peaks of nearly equal intensity at m/z 210 and 212. This characteristic M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%).[5]

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the cleavage of the C-Br bond and the bonds adjacent to the oxygen atoms of the acetal group.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Major Fragments:

-

Loss of Bromine: The most facile fragmentation is the loss of a bromine radical to form a stable carbocation at m/z 131.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the acetal is common for ethers and acetals.[6] This can lead to the formation of a resonance-stabilized cation with m/z 103, corresponding to the loss of an ethyl group and subsequent rearrangement.

-

Further Fragmentation: The fragment at m/z 103 can undergo further loss of ethylene to produce a fragment at m/z 75.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peaks and major fragment ions.

Conclusion

The spectroscopic data of this compound provides a comprehensive and unambiguous means of its identification and structural confirmation. The characteristic signals in the ¹H and ¹³C NMR spectra, the key absorptions in the IR spectrum, and the distinctive isotopic pattern and fragmentation in the mass spectrum all contribute to a unique spectroscopic fingerprint. This guide provides the foundational knowledge for researchers to confidently interpret this data, ensuring the integrity of their chemical syntheses and downstream applications.

References

-

SpectraBase. 2-Bromopropionaldehyde, diethyl acetal. [Link]

-

PubChem. This compound. [Link]

-

University of Regensburg. NMR Chemical Shifts. [Link]

-

PubChem. Ethane, 2-bromo-1,1-diethoxy-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST WebBook. Ethane, 2-bromo-1,1-diethoxy-. [Link]

-

NIST WebBook. Ethane, 2-bromo-1,1-diethoxy- (Gas Phase IR). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-BROMOPRIOPIONALDEHYDE DIETHYL ACETAL | 3400-55-3 [chemicalbook.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

"2-Bromo-1,1-diethoxypropane" reactivity and chemical behavior.

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Bromo-1,1-diethoxypropane

Authored by a Senior Application Scientist

Abstract

This compound, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional reagent of significant utility in modern organic synthesis.[1][2] Its structure, featuring a reactive bromine atom adjacent to a protected aldehyde, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, core reactivity, and chemical behavior of this compound. We will dissect its participation in nucleophilic substitution and elimination reactions, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic building block.

Compound Profile and Physicochemical Properties

This compound (CAS No. 3400-55-3) is an organic compound characterized by a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.[2][3] This structure makes it a protected form of 2-bromopropionaldehyde, where the acetal functionality masks the highly reactive aldehyde group, allowing for selective chemistry at the carbon-bromine bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅BrO₂ | [2][3][4] |

| Molecular Weight | 211.10 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromopropionaldehyde diethyl acetal, Diethyl bromoacetaldehyde acetal | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 69 °C @ 2 Torr | [4] |

| Density | 1.236 g/cm³ | [4] |

| Refractive Index | 1.446 | [4] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the α-bromination of its precursor, 1,1-diethoxypropane (propionaldehyde diethyl acetal).[1] This precursor is readily available and exhibits favorable reactivity at the α-carbon position.[1]

Synthesis Pathway: Direct Bromination

The reaction proceeds by treating 1,1-diethoxypropane with a brominating agent, such as elemental bromine (Br₂), under controlled conditions. The choice of solvent is critical for selectivity, with non-polar solvents like dichloromethane or hexane often preferred to minimize side reactions.[1] The reaction is typically conducted at low temperatures to control the exothermicity and improve the yield of the desired product.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1-diethoxypropane (1.0 eq) and anhydrous dichloromethane.

-

Cooling: The reaction vessel is cooled to 0 °C using an ice bath.

-

Bromine Addition: A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Core Reactivity: A Dichotomy of Substitution and Elimination

The chemical behavior of this compound is dominated by the interplay between nucleophilic substitution and base-induced elimination reactions. The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is sterically hindered, which generally disfavors the bimolecular Sₙ2 pathway.[1] Consequently, nucleophilic substitution tends to proceed via a unimolecular Sₙ1 mechanism.[1] This pathway is facilitated by the electronic effects of the adjacent ethoxy groups, which stabilize the intermediate carbocation through resonance and inductive effects.[1]

Sₙ1 Mechanism:

-

Step 1 (Rate-Limiting): The C-Br bond undergoes heterolytic cleavage, forming a planar tertiary carbocation and a bromide ion. This is the slow, rate-determining step.[5][6]

-

Step 2 (Fast): A nucleophile attacks the electrophilic carbocation.

-

Step 3 (Fast): If the nucleophile was neutral (e.g., water, alcohol), a deprotonation step follows to yield the final product.

Caption: The Sₙ1 mechanism for this compound.

This reactivity makes this compound an excellent precursor for various aldehydes and ketones.[1] Reaction with organometallic reagents, such as Grignard reagents, introduces a new carbon-carbon bond. Subsequent acid-catalyzed hydrolysis of the acetal group unmasks the carbonyl functionality.[1][1]

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound readily undergoes an E2 (bimolecular) elimination reaction.[1] This process, known as dehydrohalogenation, results in the formation of a carbon-carbon double bond.[1]

E2 Mechanism:

The E2 reaction is a concerted, one-step process where a base abstracts a proton from the β-carbon, while simultaneously, the C-Br bond breaks and a π-bond is formed.[7][8] Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) are ideal for promoting this pathway over substitution.[1]

Caption: The concerted E2 elimination mechanism.

The resulting α,β-unsaturated acetals are valuable intermediates that, upon hydrolysis, yield α,β-unsaturated aldehydes.[1] These products are key building blocks in various synthetic endeavors, including Diels-Alder and Michael addition reactions.[1]

Competition Between Substitution and Elimination

As with many alkyl halides, substitution and elimination are competing pathways.[7][9] The reaction outcome can be directed by careful selection of reagents and conditions:

-

To Favor Elimination (E2): Use a strong, sterically hindered base (e.g., t-BuOK, DBU) and higher temperatures.[7]

-

To Favor Substitution (Sₙ1): Use a weak base that is a good nucleophile (e.g., H₂O, ROH, RCO₂H) and lower temperatures.[10]

Acetal Hydrolysis

The diethoxypropane moiety serves as a robust protecting group for the aldehyde. It is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Acid hydrolysis regenerates the 2-bromopropionaldehyde via a hemiacetal intermediate.[1] This deprotection step is typically performed using an aqueous acid solution and can be driven to completion by removing the ethanol byproduct.[1]

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a powerful tool for synthetic chemists:

-

Precursor to Aldehydes and Ketones: It serves as a protected β-bromoaldehyde equivalent, enabling the synthesis of complex carbonyl compounds.[1]

-

Building Block for Complex Molecules: The ability to perform selective chemistry at the C-Br bond followed by deprotection makes it a valuable building block for synthesizing diverse organic structures, including biologically active heterocycles.[1]

-

Synthesis of Unsaturated Systems: Through elimination reactions, it provides access to α,β-unsaturated aldehydes, which are important intermediates in conjugate addition and cycloaddition reactions.[1]

Safety, Handling, and Storage

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [3] |

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Ground and bond containers when transferring material to prevent static discharge.[11]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][12]

-

Keep containers tightly closed to prevent moisture ingress and evaporation.[11]

References

-

This compound | C7H15BrO2 | CID 103001 - PubChem. Retrieved from [Link]

-

3-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 568491 - PubChem. Retrieved from [Link]

-

8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]

-

SAFETY DATA SHEET - Chem Service. (2017, July 10). Retrieved from [Link]

- CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents.

-

Organic Syntheses Procedure. Retrieved from [Link]

-

Ethane, 2-bromo-1,1-diethoxy- - Cheméo. Retrieved from [Link]

- CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane - Google Patents.

-

2-Bromo-1-ethoxypropane | C5H11BrO | CID 21312777 - PubChem. Retrieved from [Link]

-

Propane, 2,2-diethoxy- - the NIST WebBook. Retrieved from [Link]

-

A. Elimination from 2-Bromopropane - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

11.4: The SN1 Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Two Elimination Reaction Patterns - Master Organic Chemistry. (2012, September 12). Retrieved from [Link]

-

Elimination Reactions | Dalal Institute. Retrieved from [Link]

-

Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016, May 24). Retrieved from [Link]

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015, November 10). Retrieved from [Link]

-

Chemical Properties of Ethane, 2-bromo-1,1-diethoxy- (CAS 2032-35-1) - Cheméo. Retrieved from [Link]

-

The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the - YouTube. (2021, January 1). Retrieved from [Link]

Sources

- 1. Buy this compound | 3400-55-3 [smolecule.com]

- 2. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

A Comprehensive Technical Guide to 2-Bromo-1,1-diethoxypropane: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-Bromo-1,1-diethoxypropane (CAS No. 3400-55-3), a versatile α-bromo acetal widely utilized as a key intermediate in organic synthesis. The document elucidates the compound's nomenclature, physicochemical properties, synthesis methodologies, and core applications, with a particular focus on its role as a precursor in the development of complex molecules and pharmaceutical agents. Detailed protocols for safe handling and a summary of its analytical characterization are also presented to serve researchers, chemists, and professionals in drug development.

Compound Identification and Nomenclature

Accurate identification is paramount for regulatory compliance, literature searches, and unambiguous scientific communication. This compound is known by several synonyms, reflecting its structure as a diethyl acetal of 2-bromopropionaldehyde.

The compound's core structure consists of a propane backbone with a bromine atom at the second carbon (C2) and two ethoxy groups forming an acetal at the first carbon (C1)[1]. This structure gives rise to its systematic IUPAC name and various common synonyms.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 3400-55-3 | [1][3][4][5][6] |

| Molecular Formula | C₇H₁₅BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 211.10 g/mol | [2][3][4][6] |

| EC Number | 222-270-0 | [3][6] |

| PubChem CID | 103001 | [3] |

| InChI Key | AHIUAFXWZKCJLR-UHFFFAOYSA-N | [1][2][3][6] |

| Canonical SMILES | CCOC(C(C)Br)OCC | [2][3][4] |

| Common Synonyms | 2-Bromopropionaldehyde diethyl acetal, 1,1-Diethoxy-2-bromopropane, β-Bromopropionaldehyde diethyl acetal, Propane, 2-bromo-1,1-diethoxy- | [1][2][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to pale yellow liquid with reactivity centered on the labile bromine atom, making it an excellent electrophile for nucleophilic substitution reactions[1].

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.198 - 1.236 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 69 °C at 2 Torr; ~209.4 °C at 760 mmHg | [4][5][7] |

| Flash Point | 62.8 °C (145.0 °F) | [6][7] |

| Refractive Index (n20/D) | 1.439 - 1.446 | [5][6] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis and Mechanistic Considerations

The most common and direct method for preparing this compound is through the α-bromination of its precursor, 1,1-diethoxypropane (also known as propionaldehyde diethyl acetal)[2].

Causality of Experimental Design:

-

Starting Material: 1,1-Diethoxypropane (CAS 4744-08-5) is selected because the acetal group serves as a protecting group for the aldehyde functionality, preventing unwanted side reactions during bromination. This ensures that the reaction occurs selectively at the α-carbon.

-

Brominating Agent: Elemental bromine (Br₂) is a common agent for this transformation. The reaction is typically performed in a non-polar solvent like dichloromethane to control reactivity.

-

Temperature Control: Conducting the reaction at low temperatures is critical to minimize over-bromination and other side reactions, thereby enhancing the yield and purity of the desired product[2].

Experimental Protocol: Synthesis via Bromination

-

Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 1,1-diethoxypropane in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its dual functionality: the reactive C-Br bond and the protected aldehyde group[2].

-

Precursor to Aldehydes and Ketones: The bromine atom is readily displaced by a wide range of nucleophiles, including Grignard reagents and organometallics, to form new carbon-carbon bonds. Subsequent acid-catalyzed hydrolysis of the acetal moiety unmasks the aldehyde, providing a straightforward route to α-substituted carbonyl compounds[2].

-

Synthesis of Heterocycles: It is a key reagent in the construction of various heterocyclic systems. For example, it has been used to synthesize piperazinylimidazo[1,2-a]pyrazines, which show selective affinity for α-adrenergic receptor subtypes, highlighting its utility in medicinal chemistry[8].

-

Intermediate for Complex Molecules: The compound serves as a versatile intermediate for introducing the 2,2-diethoxypropyl fragment into larger, more complex molecules, including biologically active compounds and natural products[2].

Sources

- 1. CAS 3400-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3400-55-3 [smolecule.com]

- 3. This compound | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromopropionaldehyde Diethyl Acetal | 3400-55-3 | DAA40055 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. 2-ブロモプロピオンアルデヒドジエチルアセタール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-BROMOPRIOPIONALDEHYDE DIETHYL ACETAL | 3400-55-3 [chemicalbook.com]

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-1,1-diethoxypropane as a Chemical Intermediate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals